1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-nitroaniline as the starting material.
Formation of Intermediate: The aniline derivative undergoes diazotization followed by a Sandmeyer reaction to introduce the triazole ring.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final triazole compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:
2-Chloro-6-nitrophenol: Similar in structure but lacks the triazole ring.
1-(2-Chloro-6-nitrophenyl)piperazine: Contains a piperazine ring instead of a triazole ring.
2-Amino-6-chloropyridine: Contains a pyridine ring and an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1018053-08-1 |
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Molecular Formula |
C8H5ClN4O2 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-2-1-3-7(13(14)15)8(6)12-5-10-4-11-12/h1-5H |
InChI Key |
IKLNRGAVIXRFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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